molecular formula C23H22FN3O5 B2401372 Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-36-2

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Número de catálogo: B2401372
Número CAS: 899960-36-2
Peso molecular: 439.443
Clave InChI: NKOAQFVWECJUBP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O5 and its molecular weight is 439.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the dihydropyridazine core, along with ethyl and fluorophenyl substituents, suggests potential interactions with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer progression. For instance, derivatives of this compound have shown selective inhibition of Met kinase, which is critical in tumor growth and metastasis .

Anticancer Activity

A study highlighted the efficacy of similar compounds in inhibiting tumor growth in gastric carcinoma models. Specifically, one analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that this compound may possess significant anticancer properties.

Inhibition of Kinases

The compound's structural features allow it to interact with various kinases. Substitutions at key positions have been found to enhance both potency and selectivity against specific targets. For example, modifications at the pyridine positions led to improved aqueous solubility and selectivity for Met kinase .

Pharmacokinetics

Preclinical studies indicate favorable pharmacokinetic profiles for related compounds. These include good oral bioavailability and metabolic stability, which are crucial for therapeutic applications .

Case Studies

  • Gastric Carcinoma Model : In a preclinical study involving GTL-16 human gastric carcinoma xenografts, an analogue of the compound was administered orally and resulted in significant tumor stasis, demonstrating its potential as a therapeutic agent in cancer treatment .
  • Safety Profile : The preclinical safety assessments showed that the compound had a favorable profile with minimal toxicity observed at therapeutic doses, supporting its advancement into clinical trials .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerComplete tumor stasis in xenograft
Kinase InhibitionSelective Met kinase inhibition
PharmacokineticsGood oral bioavailability
Safety ProfileMinimal toxicity

Propiedades

IUPAC Name

ethyl 4-[2-(4-ethylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-3-15-5-9-17(10-6-15)25-20(28)14-32-19-13-21(29)27(18-11-7-16(24)8-12-18)26-22(19)23(30)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOAQFVWECJUBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.